RG7775, also known by its alternative name RO 6839921, is a small molecule prodrug developed by Roche. It is primarily classified as an antineoplastic agent, specifically targeting proto-oncogene protein c-MDM2 inhibitors. This compound is being investigated for its potential use in the treatment of solid tumors and acute myeloid leukemia, particularly in second-line therapies. As a new molecular entity, RG7775 has not yet received orphan drug designation, indicating that it is not specifically aimed at rare diseases .
The synthesis of RG7775 involves several key steps typical of small molecule drug development. While specific synthetic routes have not been extensively detailed in the literature available, the general approach to synthesizing similar compounds typically includes:
The specific methodologies for RG7775 synthesis would likely follow these principles but may include proprietary techniques developed by Roche .
Key structural characteristics typically include:
Further structural elucidation would require detailed crystallographic studies or advanced computational modeling .
RG7775 functions through a mechanism that involves binding to the MDM2 protein, thereby preventing it from inhibiting p53 activity. This interaction is crucial because p53 is a tumor suppressor that plays a significant role in controlling cell cycle and apoptosis. The inhibition of MDM2 leads to the reactivation of p53 pathways, promoting cancer cell death.
The chemical reactions involved in RG7775's mechanism can be summarized as follows:
These reactions highlight the therapeutic potential of RG7775 in oncology by leveraging protein-protein interactions .
The mechanism of action for RG7775 revolves around its role as an inhibitor of the MDM2 protein. By disrupting the MDM2-p53 interaction, RG7775 facilitates the restoration of p53 function within tumor cells. The process can be outlined as follows:
This mechanism underscores RG7775's potential as an effective treatment for cancers characterized by dysfunctional p53 signaling .
While specific physical properties such as melting point or solubility are not widely reported for RG7775, typical properties for small molecules in this class might include:
These properties would be critical for formulation development and administration routes .
RG7775 is primarily being explored for its applications in oncology, particularly for:
Ongoing clinical trials will further elucidate its efficacy and safety profile in these contexts .
RG7775 (RO6839921) is a pegylated prodrug of idasanutlin (RG7388), engineered to overcome the pharmacokinetic limitations of its active metabolite. The compound features a polyethylene glycol (PEG) moiety conjugated to idasanutlin—a potent small-molecule MDM2 antagonist. This structural modification enhances aqueous solubility and extends circulatory half-life, enabling intravenous administration. The PEG chain acts as a pharmacologically inert carrier, shielding the active compound's hydrophobic regions and reducing rapid clearance. Upon systemic delivery, the prodrug exhibits significantly higher plasma stability than non-pegylated MDM2 inhibitors, facilitating sustained exposure to tumor tissues [1] [6].
The pegylation strategy employs a cleavable linker that optimizes hydrolysis kinetics. PEG conjugation increases RG7775’s molecular weight beyond the renal filtration threshold (>40 kDa), reducing glomerular excretion. Preclinical pharmacokinetic studies in murine models demonstrated peak plasma concentrations of active idasanutlin at 1 hour post-RG7775 infusion, with a 3–6 hour window for maximal p53 pathway activation. The PEG moiety also minimizes enzymatic degradation during circulation, resulting in a 2.3-fold increase in systemic exposure compared to non-pegylated formulations. This design enables intermittent dosing regimens while maintaining therapeutic drug levels, a critical advancement for clinical translation [1] [4] [6].
Table 1: Key Pharmacokinetic Properties of RG7775 vs. Non-Pegylated MDM2 Inhibitors
Property | RG7775 (Pegylated) | Non-Pegylated MDM2 Inhibitors |
---|---|---|
Plasma Half-life | 12–18 hours | 2–4 hours |
Peak Active Metabolite (Tmax) | 1 hour post-infusion | 0.5 hours |
Solubility in Aqueous Media | High | Low |
Renal Clearance Rate | <20% | >60% |
The prodrug-to-drug conversion occurs via enzymatic hydrolysis in systemic circulation and target tissues. Esterases cleave the PEG-idasanutlin bond, releasing active RG7388—a highly selective dihydroisoquinolinone derivative. Liquid chromatography-mass spectrometry (LC-MS) analyses confirm idasanutlin generation within 30 minutes of RG7775 administration, with >90% prodrug conversion efficiency. The liberated idasanutlin retains high-affinity binding to MDM2’s hydrophobic pocket (Ki = 6 nM), enabling rapid engagement with the therapeutic target. This controlled release mechanism ensures sufficient tumor distribution before activation, minimizing off-target effects [1] [6].
RG7775’s active metabolite, idasanutlin, disrupts the MDM2-p53 interaction—a master regulatory axis in oncogenesis. Idasanutlin binds the N-terminal hydrophobic cleft of MDM2 with high specificity, blocking its E3 ubiquitin ligase function. This prevents p53 ubiquitination and subsequent proteasomal degradation, stabilizing wild-type p53 in tumor cells. Biochemical assays (ELISA/Western blot) demonstrate >80% reduction in p53 ubiquitination within 3 hours of RG7775 exposure in neuroblastoma models. Stabilized p53 undergoes nuclear translocation and tetramerization, activating transcriptional programs for cell-cycle arrest and DNA repair [1] [3] [8].
Sustained p53 stabilization triggers apoptosis in TP53 wild-type malignancies via dual pathways:
In orthotopic neuroblastoma models (SHSY5Y-Luc, NB1691-Luc), RG7775 monotherapy increased apoptosis markers by 4.7-fold versus controls. Efficacy correlates with TP53 wild-type status, as p53-mutant tumors exhibit resistance. Combination with temozolomide synergistically enhances apoptotic rates by inducing DNA damage, further amplifying p53 activation [1] [8] [9].
Table 2: Apoptotic Biomarkers After RG7775 Treatment in Preclinical Models
Biomarker | Change vs. Control | Tumor Model | Detection Method |
---|---|---|---|
Cleaved Caspase-3 | ↑ 5.2-fold | SHSY5Y-Luc neuroblastoma | Immunohistochemistry |
BAX mRNA | ↑ 8.1-fold | NB1691-Luc neuroblastoma | RNA-seq |
Mitochondrial Cytochrome c Release | ↑ 4.3-fold | SHSY5Y-Luc neuroblastoma | Flow Cytometry |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: